TPDI-Hex
Description
Evolution of Organic Semiconductor Materials in Advanced Electronics
The field of organic semiconductors has its roots in the mid-20th century, with the discovery that polycyclic aromatic compounds could form semi-conducting charge-transfer complexes. wikipedia.org A significant milestone occurred in 1977 with the discovery of the first highly conducting polymer, chemically doped polyacetylene, which demonstrated that polymers could function as electrically active materials. tuwien.ac.at This breakthrough spurred extensive research into conjugated organic materials. tuwien.ac.at
Early organic semiconductors suffered from poor performance and stability. tuwien.ac.at However, over the past few decades, significant advancements in the synthesis and processing of new classes of molecular materials, such as conjugated polythiophenes, have dramatically improved their capabilities. tuwien.ac.atsigmaaldrich.com These improvements have paved the way for the commercial use of organic semiconductors in a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. tuwien.ac.atacs.org The primary drivers for this commercialization have been the potential for lower manufacturing costs and simplicity in fabrication, as these materials can often be processed from solution. tuwien.ac.atsigmaaldrich.com
Significance of Perylene (B46583) Diimide (PDI) Chromophores in Organic Electronic Systems
Perylene diimide (PDI) is a class of organic compounds that has garnered considerable attention in materials research. researchgate.net Initially used as industrial pigments, PDIs have emerged as highly promising n-type organic semiconductors for electronic applications. researchgate.netucl.ac.uk The significance of PDI chromophores stems from a combination of advantageous properties:
Strong Light Absorption: Their large π-conjugated core allows for strong absorption of light in the visible spectrum. acs.org
High Electron Affinity: The presence of electron-deficient imide groups gives them a high electron affinity, facilitating the acceptance and transport of electrons. acs.org
Good Electron-Transporting Properties: The planar structure of the PDI molecule can lead to effective electron coupling between adjacent molecules, promoting efficient charge transport. acs.org
Excellent Stability: PDI derivatives exhibit notable chemical, photochemical, and thermal stability. acs.orgresearchgate.net
Tunable Structure: The PDI core can be chemically modified at the imide nitrogen positions and the perylene core (bay positions), allowing for fine-tuning of its optical and electronic properties. acs.orgresearchgate.net
These characteristics make PDI-based materials ideal candidates for use as electron acceptors in organic solar cells and as the active channel material in n-type OFETs. acs.orgresearchgate.net
Rationale for Research Focus on TPDI-Hex Derivatives as High-Performance Materials
While the core PDI structure offers excellent electronic properties, its strong tendency to form aggregates through π-π stacking can limit its solubility and processability, which is a challenge for device fabrication. ucl.ac.uk The research focus on derivatives like this compound is a direct response to these challenges. This compound, or 2,2′,8,8′-Tetrakis(1-ethylpropyl)-5,5′-dihexyl-[11,11′-Bi-1H-pyrrolo[2′,3′,4′,5′:4,5]phenanthro[2,1,10-def:7,8]quinoxaline], is a PDI dimer specifically engineered for high performance. smolecule.com
The rationale for its development is rooted in its molecular structure. The incorporation of bulky alkyl groups (1-ethylpropyl) and long alkyl chains (hexyl) serves to enhance its solubility in common organic solvents like chloroform (B151607). smolecule.comsigmaaldrich.com This improved solubility is crucial for creating high-quality, uniform thin films required for electronic devices. smolecule.com These steric groups can also modulate the intermolecular packing in the solid state, influencing charge transport properties. smolecule.com By modifying the PDI core, this compound is designed to balance the intrinsic electronic advantages of PDI with the practical processing requirements for advanced electronic applications, making it an attractive candidate for further research and development. smolecule.com
| Property | Value |
|---|---|
| Molecular Formula | C80H80N6O8 |
| Molecular Weight | 1253.53 g/mol |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -3.7 eV |
| Band Gap | 2.1 eV |
Properties
Molecular Formula |
C80H80N6O8 |
|---|---|
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
15-hexyl-6-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C80H80N6O8/c1-11-21-23-25-31-81-55-35-51-61-45(73(87)83(77(51)91)39(13-3)14-4)29-27-43-59-47(33-49-63-53(79(93)85(75(49)89)41(17-7)18-8)37-57(81)69(71(59)63)67(55)65(43)61)48-34-50-64-54(80(94)86(76(50)90)42(19-9)20-10)38-58-70-68-56(82(58)32-26-24-22-12-2)36-52-62-46(30-28-44(66(62)68)60(48)72(64)70)74(88)84(78(52)92)40(15-5)16-6/h27-30,33-42H,11-26,31-32H2,1-10H3 |
InChI Key |
DKEFXUHKLOEGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C(C=C7C8=C6C3=C1C=C8C(=O)N(C7=O)C(CC)CC)C9=C1C2=C3C4=C(C=C2)C(=O)N(C(=O)C4=CC2=C3C3=C(N2CCCCCC)C=C2C(=C13)C(=C9)C(=O)N(C2=O)C(CC)CC)C(CC)CC |
Origin of Product |
United States |
Molecular and Electronic Structure Characterization of Tpdi Hex
Conformational Analysis and Geometrical Features of TPDI-Hex
The structural conformation of this compound, an N-annulated perylene (B46583) diimide dimer, is influenced by its linking units and side chains. The insertion of acetylene (B1199291) units as spacers in related tPDI2N-Hex structures has been proposed as a strategy to control the steric hindrance between the PDI subunits. mdpi.com Studies on N-annulated PDI dimers with different thiophene (B33073) linkers have shown that the core structure can impact the electronic properties. mdpi.com The presence of hexyl side chains is a key structural feature of this compound. mdpi.com
Research involving related PDI trimers suggests that the flexibility of the π-bridge connections in multichromophoric PDI systems strongly affects their properties. researchgate.net In the case of a twisted PDI trimer, weak electronic coupling was observed, which is considered necessary to activate intramolecular singlet exciton (B1674681) fission (iSEF). researchgate.net Conversely, ring-fusion in thiophene π-bridged PDI dimers can lead to strong electronic coupling. researchgate.net
Studies on the crystallinity of this compound using polarized optical microscopy and X-ray diffraction have shown enhanced crystallinity for this compound films compared to related compounds with thiophene substitutions. rsc.org An X-ray diffraction peak at approximately 6.4 degrees confirms the crystalline nature of this compound. rsc.org
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Determination and Alignment
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic and optical properties, as well as its chemical reactivity. libretexts.orgossila.com The HOMO is the highest energy orbital containing electrons and is associated with electron-donating ability (oxidation potential), while the LUMO is the lowest energy unoccupied orbital and is associated with electron-accepting ability (reduction potential). libretexts.orgossila.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or optical gap, which is related to the material's band gap. sigmaaldrich.comossila.comajchem-a.comjournalirjpac.com
For this compound, reported orbital energies indicate a HOMO of -5.8 eV and a LUMO of -3.7 eV. sigmaaldrich.com The band gap for this compound is reported as 2.1 eV. sigmaaldrich.com Another study reported experimental values for this compound, with a HOMO of -5.68 eV and a LUMO of -4.06 eV, leading to an estimated band gap. arxiv.org
The energy levels of the HOMO and LUMO are critical in determining how easily charge carriers (electrons and holes) can be injected into and transported through a material, which is vital for the performance of organic electronic devices. ossila.com Optimal HOMO-LUMO gap and appropriate energy level alignment generally lead to better charge transport. ossila.com
Studies on related N-annulated PDI dimers have shown that the core structure can influence LUMO energy levels and electrochemical bandgaps. mdpi.com For instance, using thiophene or bithiophene as the core destabilized the LUMO energy levels compared to a parent N-hexyl PDI dimer (tPDI2N-Hex), which is structurally similar to this compound. mdpi.com
Data Table: this compound Orbital Energies and Band Gap
| Property | Energy (eV) | Source Type |
| HOMO | -5.8 | Reported sigmaaldrich.com |
| LUMO | -3.7 | Reported sigmaaldrich.com |
| Band Gap | 2.1 | Reported sigmaaldrich.com |
| HOMO (Exp.) | -5.68 | Experimental arxiv.org |
| LUMO (Exp.) | -4.06 | Experimental arxiv.org |
Intramolecular Electronic Coupling and Charge Delocalization
Intramolecular electronic coupling refers to the interaction between electronic states within a single molecule, which facilitates charge transfer or energy transfer processes. Charge delocalization describes the spreading of electron density over multiple atoms or functional groups within a molecule. These phenomena are crucial for the electronic properties and functionality of organic semiconductors like this compound.
In organic molecules, electronic coupling can be influenced by the distance and relative orientation of redox pairs or interacting units. chemrxiv.orgresearchgate.net Studies on various molecular systems have shown that electronic coupling values can exhibit a dependence on distance, often decaying exponentially, and can also be significantly affected by orientation. chemrxiv.orgresearchgate.net
For perylene diimide systems, including dimers, intramolecular interactions play a significant role. Research on PDI trimers has indicated that weak electronic coupling is associated with twisted structures and can be necessary for processes like intramolecular singlet exciton fission. researchgate.net Conversely, strong electronic coupling can be present in fused-ring systems. researchgate.net
Charge delocalization is strongly linked to the concept of covalency, which increases the spatial extent of electron density. nih.gov Molecules with greater electron delocalization are often associated with desirable electronic properties, such as those relevant for nonlinear optics. ajchem-a.com
While specific detailed research findings on intramolecular electronic coupling and charge delocalization within a single this compound molecule were not extensively detailed in the search results, the general principles governing these phenomena in related organic semiconductor molecules, particularly PDI derivatives, provide context. The twisted nature suggested for related PDI dimers can influence electronic coupling. mdpi.comacs.org The extended π-system inherent in the perylene diimide structure of this compound suggests a propensity for charge delocalization across the core structure.
Impact of Structural Design on Electronic Band Structure
The structural design of a molecule, including its core structure, linking units, and side chains, has a profound impact on its electronic band structure. The electronic band structure dictates how electrons move within a material and is fundamental to its electrical conductivity and optical properties. researchgate.netcsic.esaps.orgaps.orgyoutube.commdpi.com
For organic semiconductors like this compound, modifications to the molecular structure can be used to tune the electronic properties, including the HOMO and LUMO energy levels and the band gap. mdpi.comjournalirjpac.comrsc.orgchemrxiv.org This tunability is a key advantage of organic materials in applications such as organic photovoltaics and organic light-emitting diodes. researchgate.netossila.comarxiv.orginrs.ca
In the case of N-annulated perylene diimide dimers, the nature of the linker units between the PDI moieties has been shown to affect the LUMO energy levels and electrochemical bandgaps. mdpi.com Alkyl side chains, such as the hexyl groups in this compound, can also influence the packing and morphology of the material in solid films, which in turn affects charge transport and device performance. mdpi.cominrs.ca The sterically constrained and potentially orthogonal aromatic moieties in the tPDI2N-hex structure have been proposed to contribute to its luminescence properties. acs.org
The crystalline nature observed for this compound can also play a role in its electronic properties, as molecular packing and morphology in the solid state affect intermolecular interactions and charge transport pathways. rsc.orginrs.caaps.org
Advanced Spectroscopic and Electrochemical Investigations of Tpdi Hex
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Optical Gap Determination
UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The UV-Vis absorption spectrum of TPDI-Hex in chloroform (B151607) solution has been studied. The absorption profile of this compound films provides qualitative evidence of its morphology when cast from chloroform. wikipedia.org
The optical band gap of this compound has been reported to be 2.1 eV. nih.govnih.gov This value is indicative of the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Experimental studies on the absorption spectrum of this compound show a strong transition with significant weight in the spectrum, with the lowest experimental transition observed at 2.36 eV.
Photoluminescence (PL) Spectroscopy: Emission Characteristics and Quenching Mechanisms
Photoluminescence spectroscopy provides insights into the emission properties of a material upon excitation. PL experiments with this compound have revealed a trend of decreasing fluorescence intensity when compared to related molecules with increasing thiophene (B33073) substitution. The fluorescence spectra of this compound in chloroform and dimethyl sulfoxide (B87167) (DMSO) solutions have been recorded.
A near complete quenching of the emission intensity for this compound was observed in DMSO. This quenching in polar solvents like DMSO is not likely due to a photoinduced electron transfer (PET) process in this compound, as it lacks the necessary driving force provided by electron-rich thiophene units found in some related compounds. Studies suggest that decreased emission from highly symmetrical perylene (B46583) diimide (PDI) oligomers can result from symmetry breaking charge transfer, which leads to reduced intensity for oligomeric PDI species compared to parent monomers. Comparing the emission of this compound to a standard monomeric PDI molecule (N,N'-bis-ethylpropyl-perylene-3,4,9,10-tetracarboxylic-bisimide, EP2-PDI) further supports the notion that intramolecular charge transfer processes are possible in dimeric PDI compounds, although further studies are needed to definitively identify the origin of observed fluorescence trends.
Electrochemiluminescence (ECL) Studies: Efficiency and Light Generation Mechanisms
Electrochemiluminescence (ECL) is a process where light is generated from electrochemical reactions. ECL studies of this compound (referred to as tPDI2N-hex in some literature) have been conducted using tri-n-propylamine (TPrA) as a reducing coreactant. ECL-voltage curves and spooling ECL spectra have provided details regarding the light generation mechanisms.
This compound has demonstrated superior ECL efficiency compared to many other organic molecules. The relative ECL quantum efficiency of the this compound/TPrA system, when compared to the Ru(bpy)3(PF6)2/TPrA system, was calculated to be 64%. This high efficiency is attributed to the desired excited state in the absence of surface states. The ECL studies highlight the potential of this compound in solution-based ECL probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. Low-resolution MALDI mass spectrometry measurements have been performed on compounds including this compound. Using a Bruker Autoflex III Smartbeam MALDI-TOF in positive reflective mode, spectra were acquired to confirm the molecular weight.
For a related compound (M1) with a molecular weight of 1335.67, MALDI showed an experimental M+ peak at 1334.5909 and an M+Na+ peak at 1357.5807. For another related compound (M2) with a molecular weight of 1417.79, MALDI showed an M+ peak at 1416.5787 and an M+Na+ peak at 1439.5684. These measurements are essential for verifying the synthesized product's mass and confirming its intended composition. The molecular weight of this compound is reported as 1253.53 g/mol . nih.gov
Cyclic Voltammetry (CV) for Electrochemical Potential and Redox Behavior
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox behavior and determine the electrochemical potentials of a compound. CV measurements have been performed on this compound to understand its reduction and oxidation processes. wikipedia.org
CV studies on a related N-annulated perylene diimide dimer (tPDI2N-H) have shown reversible ambipolar redox behavior with identifiable reduction waves. For this compound, cyclic voltammetry has been used to estimate its energy levels. wikipedia.org The experimental HOMO energy level was determined to be -5.8 eV, and the LUMO energy level was determined to be -3.7 eV. nih.govnih.gov These energy levels are critical parameters for understanding the charge injection and transport properties of this compound in electronic devices.
| Technique | Property Investigated | Key Findings | Relevant Citations |
| UV-Vis Absorption | Electronic Transitions, Optical Gap | Absorption spectrum in chloroform, Optical band gap: 2.1 eV, Lowest experimental transition: 2.36 eV. wikipedia.orgnih.govnih.gov | wikipedia.orgnih.govnih.gov |
| Photoluminescence (PL) | Emission Characteristics, Quenching | Decreased fluorescence intensity compared to related compounds, Near complete quenching in DMSO, Potential symmetry breaking charge transfer. | |
| Electrochemiluminescence (ECL) | Efficiency, Light Generation Mechanisms | Superior ECL efficiency with TPrA coreactant, Relative quantum efficiency: 64%, Light generation via radical ion annihilation. | |
| Mass Spectrometry (MS) | Molecular Weight, Composition | MALDI-TOF used for mass confirmation, Molecular Weight: 1253.53 g/mol . nih.gov | nih.gov |
| Cyclic Voltammetry (CV) | Electrochemical Potential, Redox Behavior | Estimated HOMO: -5.8 eV, Estimated LUMO: -3.7 eV. nih.govnih.gov | nih.govnih.gov |
Theoretical and Computational Studies of Tpdi Hex
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
DFT is a widely used computational method to investigate the electronic structure and optimized molecular geometries of organic molecules like TPDI-Hex. researchgate.netrsc.orgchemrxiv.org By calculating the electron density, DFT can provide information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity and physical properties. Studies on PDI derivatives, including this compound (a twisted PDI dimer), have utilized DFT to determine ground state molecular geometries and predict electronic properties such as HOMO and LUMO energy levels and band gaps. researchgate.netmdpi.comresearchgate.net These calculations help in understanding how structural variations, such as the introduction of thiophene (B33073) units or different alkyl chains, influence the electronic landscape of the molecule. researchgate.netmdpi.comresearchgate.net For instance, DFT calculations have shown that the dihedral angle in PDI derivatives can significantly impact their electronic properties. researchgate.net
Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Simulation
TD-DFT is an extension of DFT used to study excited states and simulate optical properties, such as absorption spectra. molpro.netmpg.dewikipedia.orgresearchgate.net This method is essential for understanding how this compound interacts with light. Calculations of the absorption spectrum of this compound using DFT and the B3LYP functional have been reported, and the results can be compared with other methods like ZINDO/S. researchgate.net TD-DFT calculations can provide insights into the wavelengths and oscillator strengths of electronic transitions, which correspond to the peaks in the absorption spectrum. researchgate.netrsc.org By simulating absorption spectra, researchers can theoretically predict the color and light-harvesting capabilities of this compound and its derivatives. researchgate.net TD-DFT is also used to analyze the nature of electronic excitations, such as charge transfer states, by examining natural transition orbitals (NTOs). rsc.org
Molecular Dynamics (MD) Simulations for Conformational and Aggregation Behavior
Molecular Dynamics simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and aggregation tendencies. mdpi.comarxiv.org While specific MD simulations solely focused on the aggregation behavior of this compound were not extensively detailed in the search results, MD simulations are a standard tool for investigating the self-assembly and packing of organic molecules. researchgate.netuni-sofia.bg Understanding the conformational flexibility and how this compound molecules arrange themselves in solid films or solutions is crucial for predicting material properties and device performance. MD simulations can provide insights into intermolecular interactions, such as pi-pi stacking, which play a significant role in the aggregation of PDI-based molecules. researchgate.net
Computational Prediction of Structure-Property Relationships in this compound Systems
Computational methods, including DFT and TD-DFT, are instrumental in establishing structure-property relationships for this compound and its derivatives. researchgate.netnih.govaps.orgmit.eduarxiv.orgresearchgate.netnih.gov By systematically varying the molecular structure and calculating the resulting electronic, optical, and structural properties, researchers can predict how specific modifications will affect the material's performance. For this compound and related PDI dimers, computational studies have explored the impact of different bridging units and alkyl side chains on properties relevant to organic electronics, such as energy levels, band gaps, and charge transfer characteristics. researchgate.netmdpi.comresearchgate.net These predictions guide the rational design of new materials with desired properties.
Theoretical Analysis of Charge Transfer and Exciton (B1674681) Dynamics
Theoretical analysis and computational methods are used to understand charge transfer and exciton dynamics in this compound systems. Charge transfer processes are critical for the function of organic electronic devices like solar cells, where excitons (bound electron-hole pairs) are generated upon light absorption and must dissociate into free charge carriers. researchgate.netmpg.deaps.org Theoretical studies, often employing methods beyond standard DFT, investigate the mechanisms and rates of charge separation and recombination. researchgate.netarxiv.org Exciton dynamics, including exciton diffusion and dissociation, are also studied theoretically to understand how efficiently energy is transported and converted within the material. aps.orgmit.edunih.govarxiv.org While direct theoretical analysis specifically on charge transfer and exciton dynamics within this compound was not predominantly found, studies on related PDI systems and organic semiconductors provide a strong theoretical framework for such investigations. researchgate.netresearchgate.netresearchgate.netmit.eduarxiv.org For instance, studies on PDI dimers have explored photoinduced electron transfer and symmetry-breaking charge transfer processes. researchgate.netresearchgate.netrsc.org
Supramolecular Organization and Solid State Morphology of Tpdi Hex
Self-Assembly Processes in Solution and Thin Films
TPDI-Hex exhibits self-assembly behavior in both solution and thin films. In solution, this process can be influenced by factors such as solvent polarity and concentration, leading to the formation of aggregates. dovepress.com The N-annulation at the bay positions of the perylene (B46583) diimide core in this compound, along with the attached alkyl groups, enhances its solubility, which is crucial for solution processing techniques used to fabricate thin films. sciengine.comresearchgate.net The self-assembly in thin films, often formed by techniques like spin-coating, is influenced by the drying rate of the solvent and the interactions between the this compound molecules and the substrate, as well as with other components in a blend (if applicable). researchgate.net The twisted structure of this compound, compared to more planar PDI derivatives, can impact its aggregation tendency. mdpi.com
Thin Film Morphology Characterization
Characterization of the thin film morphology of this compound is essential to understand its performance in devices. Various techniques are employed to probe the surface topography, crystallinity, and molecular ordering within the film. researchgate.netaaru.edu.joinrs.ca
Atomic Force Microscopy (AFM) for Surface Topography
Here is a sample data table illustrating RMS roughness values for this compound blend films processed under different conditions, based on research findings:
| Solvent | Donor/Acceptor Ratio | RMS Roughness (nm) |
| Chloroform (B151607) | 2:3 | ~0.99 |
| Chloroform | 3:7 | ~1.18 |
| 2Me-THF | 3:7 | ~1.04 |
| o-Xylene (B151617) | 3:7 | ~1.37 |
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystallinity and Molecular Ordering
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful techniques for investigating the bulk and surface crystallinity and molecular ordering in thin films. researchgate.netaaru.edu.jorsc.orgresearchgate.netresearchgate.net XRD provides information about the crystalline phases present and their orientation, while GIWAXS is particularly useful for analyzing the molecular packing and orientation in thin films relevant to organic electronic devices. These techniques can reveal the presence of crystalline domains, their size, and preferred orientation, which are crucial for efficient charge transport. While specific detailed XRD or GIWAXS data for neat this compound films were not extensively detailed in the provided snippets, these methods are standard for characterizing the structural order in PDI-based materials and their blends. aaru.edu.joresearchgate.netresearchgate.net
Optical Microscopy for Film Homogeneity
Optical microscopy can be used to assess the large-area homogeneity of this compound thin films. aaru.edu.jorsc.orgresearchgate.net This technique allows for the visualization of features such as pinholes, aggregates, or variations in thickness over a larger area, complementing the nanoscale information obtained from AFM. While not providing molecular-level details, optical microscopy is valuable for a quick and non-destructive evaluation of film quality and uniformity, which is important for device performance. researchgate.net
Functionalization and Structural Engineering of Tpdi Hex Derivatives
Alkyl Chain Modification at Imide and N-Annulation Positions
Modification of alkyl chains, particularly at the N-annulation positions, is a common strategy to influence the solubility and processing of PDI-based materials. inrs.ca In the context of twisted PDI dimers like TPDI-Hex (also referred to as tPDI₂N-Hex or this compound), the N-alkyl chain modification has been shown to impact OPV device performance. mdpi.com Studies comparing ethyl- and hexyl-functionalized N-annulated PDI dimers demonstrated power conversion efficiencies (PCEs) of 5.5% and 5.1%, respectively, when paired with a PTB7-Th donor polymer. mdpi.com Using a different donor polymer, P3TEA, with the ethyl-functionalized dimer resulted in a higher PCE of 7.5%. mdpi.com
Further research explored the effect of branched alkyl chains. A branched 2-ethylhexyl side chain functionalized PDI dimer (tPDI₂N-EH) provided improved device performance with a PCE of 6.5% when paired with PTB7-Th, compared to the linear hexyl chain (tPDI₂N-Hex) which yielded 4.8% PCE with the same donor and processing conditions in air from non-halogenated solvents. mdpi.comrsc.org While alkyl chain length can result in comparable photovoltaic performance, branched chains appear to offer advantages in certain device architectures and processing conditions. mdpi.com Generally, alkyl chain modification at the N position can enhance solubility, which is crucial for controlling the morphology of the photoactive layer, with minimal impact on the intrinsic optoelectronic properties of the molecule itself. inrs.ca
Below is a table summarizing the performance of this compound and a derivative with branched alkyl chains in OPV devices:
| Acceptor | Donor | Processing Solvent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound | PTB7-Th | 2Me-THF or o-xylene (B151617) | 4.8 | - | - | - |
| This compound | PTB7-Th | 2Me-THF | 5.1 | - | - | - |
| This compound | PTB7-Th | Air, non-halogenated solvents | ~5 | 0.95 | - | - researchgate.net |
| tPDI₂N-Hex | PTB7-Th | 2Me-THF | 5.5 | 0.96 | 12.1 | 45 |
| tPDI₂N-EH | PTB7-Th | 2Me-THF | 6.5 | 0.96 | 15.4 | 43 |
| tPDI₂N-Hex | P3TEA | - | 5.2 | 0.96 | 11.5 | 47 |
| Ethyl-functionalized PDI dimer (7b) | PTB7-Th | - | 5.5 | - | - | - mdpi.com |
| Ethyl-functionalized PDI dimer (7b) | P3TEA | - | 7.5 | 1.13 | 11 | 61 mdpi.com |
Note: Data compiled from various sources with potentially different device architectures and testing conditions. mdpi.comrsc.orgresearchgate.net
Incorporation of Conjugated Linkers/Spacers (e.g., Thiophene (B33073), Acetylene (B1199291) Units)
Incorporating conjugated linkers or spacers between the PDI units in dimers is another strategy to modify their structural and electronic properties. Acetylene units have been proposed as spacers in tPDI₂N-Hex to control the steric hindrance between the PDI subunits. mdpi.comresearchgate.net The insertion of acetylene linkers can lead to a less twisted conjugated structure compared to the highly twisted tPDI₂N-Hex. mdpi.comresearchgate.net Adding one acetylene spacer results in a partially twisted dimer, while two acetylene spacers can render the PDI subunits more coplanar. mdpi.com Acetylene linkers can be introduced using methods like Sonogashira coupling. researchgate.net The presence of acetylene spacers can also lead to red-shifted optical absorption due to the extension of the π-conjugated backbone. researchgate.net
Thiophene units have also been used as linkers in N-annulated PDI dimers. mdpi.comresearchgate.netresearchgate.net Compared to the parent tPDI₂N-Hex, PDI NFAs with thiophene cores showed destabilized LUMO energy levels (3.47 eV for one thiophene, 3.54 eV for bithiophene) and electrochemical band gaps of 2.22 eV and 2.04 eV, respectively, relative to tPDI₂N-Hex (LUMO = 3.76 eV, band gap = 2.23 eV). mdpi.com The introduction of thiophene units generally leads to a red-shift in optical absorption and lower electron affinities. researchgate.net While thiophene-linked PDI dimers paired with PTB7-Th showed high Voc values above 1 V, their PCEs were lower (1.1-1.2%) compared to this compound (~5%), which was attributed to the formation of large domain sizes in the active layer. mdpi.comresearchgate.net
Strategies for Controlling Steric Hindrance and Molecular Twisting
Steric hindrance, arising from the spatial occupancy of atomic groups, can significantly influence molecular conformation and prevent or restrict chemical interactions and torsional angles. chemeurope.comstackexchange.com In the context of this compound and its derivatives, controlling steric hindrance and molecular twisting is crucial for optimizing their solid-state packing and electronic coupling. This compound itself is described as highly twisted. mdpi.comresearchgate.net
As mentioned earlier, the insertion of acetylene units as spacers is a direct strategy employed to control steric hindrance and the degree of molecular twisting between the PDI subunits. mdpi.comresearchgate.net By varying the number of acetylene spacers, the conformation can be modulated from highly twisted (no spacer) to partially twisted (one spacer) and even more coplanar (two spacers). mdpi.comresearchgate.net This control over twisting impacts the effective π-conjugation and molecular packing, which in turn affects optoelectronic properties and device performance. researchgate.netresearchgate.net The concept of distortion energy is related to the energy required to twist a molecule from its ground state geometry, providing insight into the energetic cost associated with controlling conformation. stackexchange.com
Influence of Functionalization on Optoelectronic Properties
Functionalization strategies applied to this compound derivatives have a profound impact on their optoelectronic properties, including absorption spectra, energy levels, and charge transport characteristics, which are critical for their performance in applications like OPVs and OLEDs. researchgate.net
Alkyl chain modifications primarily influence solubility and solid-state morphology, which indirectly affect charge transport and recombination. inrs.ca While the intrinsic optoelectronic properties might not be drastically altered by simple alkyl chain length variations, the resulting film morphology plays a significant role in device efficiency. mdpi.cominrs.ca Branched alkyl chains can lead to better miscibility and morphology control, resulting in improved PCEs. mdpi.com
The incorporation of conjugated linkers like thiophene and acetylene units directly modifies the π-conjugated system, altering the electronic energy levels and optical absorption. Thiophene linkers lead to red-shifted absorption and higher LUMO energy levels compared to this compound. mdpi.comresearchgate.net Acetylene spacers also induce red-shifts in absorption due to extended conjugation and reduced twisting. researchgate.net These changes in absorption spectra can lead to better light harvesting when used in blend films with donor materials. mdpi.com
This compound itself has demonstrated superior electrochemiluminescence (ECL) efficiency and shows promise for OLED applications, displaying bright orange-red emission. uwo.caacs.org This performance is attributed, in part, to its desired excited states and the absence of aggregation-caused quenching effects in OLEDs. uwo.caacs.org The sterically constrained and orthogonal aromatic moieties in the twisted structure of this compound are believed to contribute to its excellent luminescence properties. acs.org
Mechanism of Charge Generation and Transport in Tpdi Hex Based Systems
Exciton (B1674681) Formation and Diffusion Length in TPDI-Hex Films
The initial step in the charge generation process in this compound-based systems is the absorption of photons, which promotes electrons to higher energy levels, creating bound electron-hole pairs known as excitons. scipost.org These excitons are held together by Coulombic forces, which are relatively strong in organic semiconductors. scipost.org For efficient charge separation, these excitons must migrate to a region where dissociation can occur before they recombine.
The distance an exciton can travel before recombination is defined by its diffusion length (ΛEXC). Research on PDI derivatives, including those structurally similar to this compound, provides insights into typical exciton diffusion lengths. For instance, studies on PDI-hexhep, a related compound, have reported singlet exciton diffusion lengths of 18 nm when deposited on a TiO₂ substrate and 20 nm as determined by time-resolved microwave conductivity measurements. nih.gov Another related compound, PDI-octyl, showed a longer exciton diffusion length of 60 nm using the same technique. nih.gov These values are generally in line with or slightly exceed the typical range of 2–15 nm observed for singlet excitons in most organic semiconductors. nih.gov The morphology of the film significantly impacts exciton diffusion, with tightly packed structures potentially leading to extended diffusion lengths. lbl.gov
Data Table: Exciton Diffusion Lengths of PDI Derivatives
| Compound | Substrate | Measurement Technique | Exciton Diffusion Length (nm) | Citation |
| PDI-hexhep | TiO₂ | Photoluminescence quenching | 18 | nih.gov |
| PDI-hexhep | - | Time-resolved microwave conductivity | 20 | nih.gov |
| PDI-octyl | - | Time-resolved microwave conductivity | 60 | nih.gov |
Exciton Dissociation and Charge Separation at Heterojunction Interfaces
Exciton dissociation, the process of breaking the electron-hole pair into free mobile charges, is a critical step that primarily takes place at the interface between materials with differing electronic properties, forming a heterojunction. In systems involving this compound, which typically acts as an electron acceptor, this interface is often formed with an electron-donating material. scipost.org
At a type II heterojunction, the energy difference between the LUMO of the acceptor (this compound) and the HOMO of the donor material provides the necessary driving force for excitons to dissociate. arxiv.org For example, the LUMO offset of 0.3 eV observed at a PDI/ZnPc interface is sufficient to dissociate singlet excitons, which typically have a binding energy of around 0.06 eV. nih.gov The efficiency of this charge separation process is influenced by several factors, including the internal electric field at the interface, the extent of charge and exciton delocalization, and the presence of energetic and structural disorder. scipost.org Studies on ternary organic solar cells have indicated that the inclusion of this compound can enhance charge dissociation within the blend. rsc.org
Charge Carrier Mobility and Transport Pathways
Following exciton dissociation, the separated electrons and holes must be transported through the respective semiconductor layers to the electrodes to contribute to the device's output. The efficiency of this transport is quantified by charge carrier mobility (μ), which measures how readily charge carriers move under an applied electric field. frontiersin.org High charge carrier mobility for both electrons and holes is crucial for minimizing recombination losses and maximizing current collection. researchgate.net
Experimental studies on PDI derivatives have reported varying charge carrier mobilities. For instance, electron mobilities of 0.32 cm²/Vs for PDI-octyl and 0.02 cm²/Vs for PDI-hexhep have been determined. nih.gov In ternary blends containing this compound, electron and hole mobilities were found to be approximately 4x10⁻² cm²/Vs and 6x10⁻² cm²/Vs, respectively, suggesting relatively balanced transport characteristics in that specific system. rsc.org
The pathways and efficiency of charge transport are intimately linked to the material's morphology and molecular arrangement. Molecular orientation, such as a face-on arrangement relative to the substrate, can significantly improve intermolecular charge transport by promoting effective π-π stacking. osti.gov Conversely, disordered structures or large crystalline domains can impede charge transport, leading to lower mobilities. researchgate.net Electrostatic disorder within the film can also negatively impact charge carrier mobility. kit.edu
Data Table: Charge Carrier Mobilities of PDI Derivatives in Specific Systems
| Compound/Blend System | Carrier | Measurement Technique | Mobility (cm²/Vs) | Citation |
| PDI-hexhep | Electron | TRMC | 0.02 | nih.gov |
| PDI-octyl | Electron | TRMC | 0.32 | nih.gov |
| PBDB-T:PC60BM:this compound (1:1:0.2) | Electron | OFET | ~4x10⁻² | rsc.org |
| PBDB-T:PC60BM:this compound (1:1:0.2) | Hole | OFET | ~6x10⁻² | rsc.org |
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental photophysical process where light absorption triggers the transfer of an electron from a donor species to an acceptor species, resulting in the formation of a charge-separated state. wikipedia.orgresearchgate.net In this compound-based systems, PET is a primary mechanism for generating free charge carriers when this compound is paired with an electron-donating material and exposed to light.
Studies on systems incorporating PDI derivatives, including those related to this compound, have provided evidence for PET. For example, a decrease in fluorescence intensity in thiophene-PDI systems was attributed to PET occurring from the electron-rich thiophene (B33073) units to the electron-deficient PDI core. researchgate.net This process leads to the formation of transient charge-separated states that can then contribute to the photocurrent. researchgate.net The efficiency of PET is influenced by the electronic coupling and the energy level alignment between the donor and acceptor molecules. researchgate.net
Role of Molecular Orientation and Morphology in Charge Dynamics
A favorable morphology, such as a high degree of face-on molecular orientation relative to the substrate, can significantly enhance charge transport by providing efficient pathways for charge hopping between molecules through π-π interactions. osti.govinrs.ca Conversely, unfavorable morphologies, such as excessive disorder, large or poorly connected crystalline domains, or unfavorable phase separation, can hinder exciton diffusion, reduce the efficiency of charge separation at interfaces, and impede charge carrier transport, ultimately limiting device performance. researchgate.netresearchgate.net
Research highlights the importance of controlling morphology through processing techniques like solvent choice and annealing. osti.govinrs.ca These methods can influence molecular packing and the resulting film structure, thereby optimizing charge dynamics. For instance, solvent vapor annealing has been shown to be effective in controlling morphology and molecular rearrangement in organic semiconductor films. inrs.ca Therefore, careful control over processing conditions is essential to achieve optimal morphology for efficient charge generation and transport in this compound-based systems.
Applications of Tpdi Hex in Organic Electronic Devices
Organic Photovoltaics (OPV) as Non-Fullerene Electron Acceptors
Organic photovoltaics (OPVs) are a promising clean energy technology utilizing organic materials for light absorption, charge generation, and transport. rsc.org Bulk heterojunction (BHJ) polymer solar cells are a widely studied and state-of-the-art type of OPV. rsc.orgmdpi.com For many years, fullerenes were the predominant electron acceptors in BHJ solar cells. researchgate.net However, in recent years, non-fullerene acceptors (NFAs) have emerged as competitive alternatives, and TPDI-Hex has been investigated in this context. rsc.orgresearchgate.net
Fullerene-free organic solar cells using this compound as a highly soluble twisted PDI acceptor have been reported. rsc.orgnih.gov When combined with the standard donor polymer PTB7-Th, fullerene-free OPVs with a power conversion efficiency (PCE) of approximately 4.8% have been achieved. rsc.orgnih.gov These devices demonstrated the possibility of fabrication and testing in air using 'as-cast' active layers processed from greener solvents such as o-xylene (B151617), trimethyl benzene (B151609), or the bio-derived solvent 2Me-THF without sacrificing efficiency. rsc.orgnih.gov
Bulk Heterojunction (BHJ) Device Architectures
In BHJ solar cells, the active layer consists of a blend of donor and acceptor materials, forming a bicontinuous interpenetrating network nanostructure. mdpi.com This structure facilitates exciton (B1674681) diffusion to the donor-acceptor interface for efficient dissociation and charge transport. mdpi.com this compound has been employed as a non-fullerene acceptor in BHJ architectures. rsc.orgresearchgate.netnih.govmdpi.com Studies have shown that PTB7-Th:this compound blend films processed from various solvents exhibit smooth surfaces and favorable phase separation, suggesting that this BHJ pair is relatively insensitive to processing conditions, which is advantageous for large-area device fabrication using non-spin coating methods. rsc.org
Donor-Acceptor Blend Optimization and Ternary Systems
Optimizing the blend composition of donor and acceptor materials is crucial for enhancing OPV performance. The ratio of donor to acceptor can influence the morphology and charge transport within the active layer. In the case of PTB7-Th:this compound blends, a high acceptor loading has been favored due to the simpler synthesis and higher solubility of this compound compared to the donor polymer. rsc.org
Ternary organic solar cells, which incorporate a third component into the active layer, represent an effective strategy for improving OPV performance. mdpi.comkaust.edu.safrontiersin.orgossila.com This approach can broaden light absorption, improve charge transport, and manipulate energy loss. frontiersin.orgresearchgate.net While the provided search results specifically mention tPDI₂N-hex (a dimer of this compound) in the context of ternary blends for indoor light harvesting mdpi.comresearchgate.net, the principle of blend optimization and ternary systems is applicable to this compound as an NFA. Ternary systems can utilize either two donors and one acceptor or one donor and two acceptors. ossila.com The third component can offer complementary absorption, improve morphology by influencing phase separation, and create new charge transport channels. frontiersin.orgossila.comossila.com
Strategies for Enhanced Power Conversion Efficiency (PCE)
In the context of this compound, achieving a PCE of approximately 4.8% with a PTB7-Th blend processed in air using greener solvents demonstrates a strategy focused on practical and scalable fabrication methods. rsc.orgnih.gov While higher PCEs have been reported for other NFA-based systems mdpi.comencyclopedia.pub, the research on this compound highlights the potential for developing OPVs with desirable processing characteristics.
Indoor Light Harvesting Device Performance
Organic photovoltaics are well-suited for indoor light harvesting applications due to their tunable bandgap and strong absorption in the UV-visible spectrum, which matches well with indoor lighting sources like LEDs and fluorescent lamps. researchgate.netmdpi.comjsstec.orgfrontiersin.org Devices based on tPDI₂N-hex have been evaluated for indoor light harvesting, showing strong optical absorption in the visible range (400–650 nm) and high VOC values (1.0 V). mdpi.com BHJ blends processed from o-xylene using an FBT donor polymer were used in these studies. mdpi.com While specific performance data for this compound itself in indoor light harvesting was not explicitly detailed in the provided snippets, the investigation of its dimer (tPDI₂N-hex) in this area suggests the potential relevance of this compound for such applications. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs) as Emitters
Organic Light-Emitting Diodes (OLEDs) are key components in displays and lighting, valued for their high contrast, sharpness, and color gamut. fluxim.comtcichemicals.com Organic materials in OLEDs can be tuned to emit light at specific wavelengths. google.com this compound (specifically referred to as tPDI₂N-hex in this context) has been investigated for luminescence applications, including as an emitter in OLEDs. acs.orgresearchgate.netnih.govreferencecitationanalysis.com An OLED fabricated with tPDI₂N-hex demonstrated bright orange-red emission with a low color temperature, which is considered desirable. acs.orgresearchgate.netnih.gov The excellent luminescence performance is attributed to the sterically constrained and orthogonal aromatic moieties within the tPDI₂N-hex structure. acs.orgresearchgate.netnih.gov These studies showcase the potential of this compound and its derivatives in solid-state light devices. acs.orgresearchgate.netnih.govreferencecitationanalysis.com
Sustainable Processing and Environmental Considerations for Tpdi Hex Materials
Utilization of Non-Halogenated and Bio-Derived Solvents
The use of non-halogenated and bio-derived solvents is a key aspect of sustainable processing for TPDI-Hex. rsc.orgresearchgate.netresearchgate.netresearchgate.net Traditional OSC fabrication often relies on halogenated solvents like chloroform (B151607) (CF) and chlorobenzene (B131634) (CB), which pose environmental and health risks due to their toxicity and volatility. researchgate.netresearchgate.net
Studies have demonstrated the successful processing of this compound-based active layers using greener alternatives such as 2-methyltetrahydrofuran (B130290) (2Me-THF), o-xylene (B151617), and trimethyl benzene (B151609). rsc.orgnih.govrsc.orgresearchgate.net 2Me-THF is highlighted as an eco-friendly and bio-derived solvent. nih.govrsc.orgresearchgate.netresearchgate.net O-xylene and trimethyl benzene are also presented as greener, halogen-free options. rsc.orgnih.govrsc.orgresearchgate.net
Research indicates that using these non-halogenated solvents for processing PTB7-Th:this compound blend films can yield power conversion efficiencies (PCEs) comparable to those obtained with chloroform. rsc.orgrsc.org For instance, OSCs processed in air using 2Me-THF or o-xylene achieved a PCE of approximately 4.8%. nih.govrsc.org This efficiency is similar to that of control devices processed with chloroform. rsc.org
While non-halogenated solvents like o-xylene and 2Me-THF have shown promise, it is noted that some non-halogenated solvents can still present health risks and may be less cost-effective due to price and the need for solvent recovery systems. researchgate.net However, the focus on bio-derived solvents like 2Me-THF aligns with the principles of green chemistry, emphasizing the use of renewable feedstocks. saudijournals.comsigmaaldrich.com
The choice of solvent can influence the morphology of the active layer. Neat films of this compound spin-cast from 2Me-THF or o-xylene show slightly different molecular arrangements compared to those cast from chloroform, likely due to slower drying times. rsc.orgresearchgate.net However, in blended films with PTB7-Th, while subtle differences in absorption spectra are observed depending on the solvent used (CF vs. 2Me-THF or o-xylene), efficient charge transfer still occurs. rsc.org
"As-Cast" Active Layer Formation and Insensitivity to Processing Conditions
The ability to form functional active layers "as-cast," without requiring post-deposition treatments such as thermal or solvent annealing, simplifies the fabrication process and reduces energy consumption. rsc.orgnih.govrsc.orgresearchgate.net
This compound, when used in blends with polymers like PTB7-Th, has demonstrated the formation of "as-cast" active layers when processed from greener solvents like o-xylene, trimethyl benzene, or 2Me-THF, without a loss in efficiency compared to devices processed with post-treatments. rsc.orgnih.govrsc.orgresearchgate.net
Furthermore, the PTB7-Th:this compound blend system appears relatively insensitive to processing conditions. rsc.org Atomic force microscopy (AFM) studies of these blend films processed from different solvents (chloroform, 2Me-THF, and o-xylene) show smooth surfaces with low root mean square (RMS) roughness values, ranging from approximately 0.9 to 1.4 nm. rsc.orgresearchgate.net This favorable morphology, coupled with good phase separation, reinforces the potential of this blend for large-area device fabrication using methods other than spin coating. rsc.org The insensitivity to processing conditions makes this compound a promising candidate for scalable manufacturing techniques. rsc.org
Data from AFM surface scans illustrating the morphology of PTB7-Th:this compound blend films processed with different solvents are presented below:
| Solvent | Donor:Acceptor Ratio | RMS Roughness (nm) |
| Chloroform | 2:3 | ~0.99 researchgate.net |
| 2Me-THF | 2:3 | ~1.3 researchgate.net |
| o-Xylene | 2:3 | ~1.23 researchgate.net |
| Chloroform | 3:7 | ~1.18 rsc.orgresearchgate.net |
| 2Me-THF | 3:7 | ~1.04 rsc.orgresearchgate.net |
| o-Xylene | 3:7 | ~1.37 rsc.orgresearchgate.net |
This data suggests that smooth and uniform film morphology can be achieved with this compound blends using various solvents, including the greener alternatives. rsc.orgresearchgate.net
Conclusion and Future Research Directions
Recapitulation of Key Research Contributions of TPDI-Hex
This compound has emerged as a significant non-fullerene acceptor in the field of organic photovoltaics and other organic electronic applications arxiv.org. Its twisted perylene (B46583) diimide (PDI) dimer structure contributes to its properties as an electron acceptor rsc.orgmdpi.com. Key research contributions highlight its use in fullerene-free polymer solar cells, demonstrating power conversion efficiencies (PCEs) up to 4.8% when processed from non-halogenated solvents like 2-methyltetrahydrofuran (B130290) (2Me-THF) or o-xylene (B151617) in air rsc.orginrs.ca. Studies have shown that blends of this compound with donor polymers like PTB7-Th exhibit favorable phase separation and smooth surface morphology, which are beneficial for device performance rsc.orgresearchgate.net. The material's optical absorption characteristics, particularly in the 400-600 nm range, complement the absorption of common donor materials, contributing to photocurrent generation rsc.orgmdpi.com. Furthermore, this compound has shown potential in luminescence applications, including bright orange-red emission in organic light-emitting diodes (OLEDs) and promising performance as an electrochemiluminescence (ECL) probe acs.orgacs.org. Its structure, described as an atomic precision graphene model compound, is believed to contribute to its excellent luminescence properties acs.org.
Unaddressed Challenges and Emerging Research Avenues
Despite the promising results, several challenges remain in fully realizing the potential of this compound. One key challenge in organic electronics, including devices utilizing this compound, is achieving high charge mobilities to improve active layer thickness and light absorption sigmaaldrich.com. While this compound has been used in fullerene-free OSCs with moderate efficiencies, further improvements are needed to match or surpass the performance of traditional fullerene-based devices rsc.orgosti.gov. The inherent narrow absorption windows of organic semiconductors, in general, also limit photocurrent, a challenge that applies to this compound as well sigmaaldrich.com.
Emerging research avenues for this compound include optimizing its molecular packing and distribution within active layers to enhance device performance, particularly in ternary blend systems where the interplay of multiple components can be complex inrs.caresearchgate.net. Exploring different donor materials that better complement the electronic and optical properties of this compound could lead to improved charge transfer and higher efficiencies arxiv.orgmdpi.com. Research into the impact of processing conditions, including the use of green solvents and scalable fabrication methods like blade coating, is crucial for the large-area production and commercialization of devices based on this compound rsc.orgosti.gov. Further investigation into the relationship between molecular structure, morphology, and device performance is necessary to guide the rational design of next-generation materials based on the TPDI framework researchgate.nethutchisonlab.org.
Prospects for Advanced Materials Design and Device Integration
The research on this compound provides valuable insights for the design of advanced organic electronic materials. Its performance as a non-fullerene acceptor highlights the potential of perylene diimide-based structures in organic solar cells and other applications arxiv.orgmdpi.com. Future materials design could focus on modifying the TPDI core or side chains to tune energy levels, enhance charge transport, and improve solubility and film-forming properties. Incorporating elements from successful non-fullerene acceptors or exploring different linking strategies between PDI units could lead to materials with tailored electronic and optical characteristics mdpi.com.
Q & A
Q. What are the key electronic properties of TPDI-Hex that make it suitable for organic photovoltaic applications?
this compound exhibits a deep HOMO (Highest Occupied Molecular Orbital) energy level of -6.0 eV, which facilitates efficient electron transport in organic solar cells. Its low dielectric constant and high stability under ambient conditions make it a robust acceptor material. Methodologically, UV-Vis spectroscopy and cyclic voltammetry are critical for characterizing its optical absorption and redox behavior, respectively. These properties enable compatibility with donor polymers like PTB7-Th (HOMO: -4.90 eV) to form bulk heterojunction active layers .
Q. How should researchers design initial experiments to evaluate this compound’s performance in photovoltaic devices?
A baseline experimental design includes:
- Device Fabrication : Spin-coating this compound blended with polymer donors (e.g., PTB7-Th) on ITO/glass substrates with MoOx and ZnO interfacial layers.
- Characterization : Current density-voltage (J-V) curves under simulated solar irradiation to measure power conversion efficiency (PCE), complemented by external quantum efficiency (EQE) spectra.
- Morphological Analysis : Atomic force microscopy (AFM) or grazing-incidence X-ray diffraction (GIXD) to assess phase separation and crystallinity .
Q. What are the standard protocols for synthesizing and purifying this compound to ensure reproducibility?
Synthesis typically involves multi-step organic reactions (e.g., Suzuki coupling) under inert atmospheres. Purification requires column chromatography followed by recrystallization from halogenated solvents. Researchers must document reaction yields, NMR/FTIR spectra for structural validation, and HPLC purity (>99%) to ensure batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PCE values for this compound-based devices across studies?
Contradictions often arise from variations in film morphology, solvent annealing processes, or interfacial layer thickness. To address this:
- Controlled Replication : Reproduce experiments using identical parameters (e.g., blend ratio, spin-coating speed).
- Data Triangulation : Cross-validate results with multiple techniques (e.g., transient absorption spectroscopy for charge carrier dynamics).
- Statistical Analysis : Apply ANOVA to identify significant variables affecting PCE .
Q. What advanced strategies can optimize the thermal stability of this compound in long-term device operation?
- Additive Engineering : Incorporate stabilizers (e.g., UV blockers or radical scavengers) into the active layer.
- Accelerated Aging Tests : Expose devices to elevated temperatures (e.g., 85°C) while monitoring PCE decay via in-situ J-V measurements.
- Computational Modeling : Use density functional theory (DFT) to predict degradation pathways and modify molecular side chains for enhanced robustness .
Q. How can this compound be integrated into tandem solar cells to overcome single-junction efficiency limits?
- Bandgap Engineering : Pair this compound (~1.5 eV bandgap) with a wider-bandgap material (e.g., perovskite) to maximize photon harvesting.
- Interconnecting Layer Design : Optimize charge recombination layers (e.g., MoOx/Ag/ZnO) using sputtering or atomic layer deposition (ALD).
- Spectroscopic Validation : Electroluminescence and impedance spectroscopy to assess interfacial charge transfer .
Q. What methodologies are effective in analyzing charge recombination dynamics in this compound-based systems?
- Transient Photovoltage/Photocurrent (TPV/TPC) : Quantify recombination lifetimes under varying light intensities.
- Electron Paramagnetic Resonance (EPR) : Detect trap states or defects contributing to non-radiative losses.
- Machine Learning : Train models on J-V hysteresis data to predict recombination pathways .
Data Management and Quality Control
Q. How should researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Metadata Standards : Adopt the ISA-Tab format for experimental parameters (e.g., solvent, annealing temperature).
- Repository Use : Deposit raw data (e.g., J-V curves, XRD patterns) in domain-specific repositories like NFDI4Chem.
- Peer Review : Submit datasets for independent validation through platforms like Zenodo or Figshare .
Q. What statistical approaches are recommended for handling outliers in this compound device performance data?
- Grubbs’ Test : Identify and exclude significant outliers (α=0.05).
- Robust Regression : Use iteratively reweighted least squares (IRLS) to minimize outlier impact.
- Error Propagation Analysis : Quantify uncertainties in PCE calculations using Monte Carlo simulations .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
